4-chloro-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol
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Overview
Description
4-CHLORO-2-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine and an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL typically involves the condensation reaction between 4-chlorosalicylaldehyde and 1-[(E)-[(4-methoxyphenyl)methylidene]amino]-4-phenyl-1H-imidazole-2-amine. The reaction is carried out in an ethanol solution, where the aldehyde and amine are mixed and stirred at room temperature for several hours to form the Schiff base .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to form quinones.
Reduction: Reduction of the C=N bond can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the chloro-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Strong nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Secondary amines
Substitution: Various substituted phenols and imidazoles
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Potential use in drug design due to its ability to interact with various biological targets.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-CHLORO-2-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL involves its interaction with biological macromolecules. The Schiff base can form coordination complexes with metal ions, which can then interact with enzymes and other proteins, inhibiting their activity. The compound’s ability to form hydrogen bonds and π-π interactions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[(E)-{(4-fluorophenyl)imino}methyl]phenol
- 4-Chloro-2-[(E)-{(4-hydroxyphenyl)imino}methyl]phenol
- 4-Chloro-2-[(E)-{(4-nitrophenyl)imino}methyl]phenol
Uniqueness
Compared to similar compounds, 4-CHLORO-2-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL exhibits unique properties due to the presence of the imidazole ring and the methoxyphenyl group. These structural features enhance its ability to form stable complexes with metal ions and increase its biological activity .
Properties
Molecular Formula |
C24H19ClN4O2 |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
4-chloro-2-[(E)-[1-[(E)-(4-methoxyphenyl)methylideneamino]-4-phenylimidazol-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C24H19ClN4O2/c1-31-21-10-7-17(8-11-21)14-27-29-16-22(18-5-3-2-4-6-18)28-24(29)26-15-19-13-20(25)9-12-23(19)30/h2-16,30H,1H3/b26-15+,27-14+ |
InChI Key |
FQKVTLUOWPIQIL-BOHSUASASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2C=C(N=C2/N=C/C3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2C=C(N=C2N=CC3=C(C=CC(=C3)Cl)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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